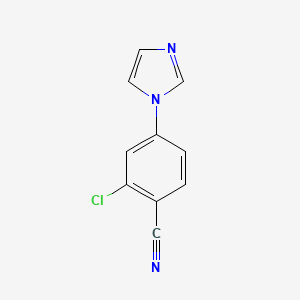

2-Chloro-4-(imidazol-1-yl)benzonitrile

Description

Significance of Imidazole (B134444) and Benzonitrile (B105546) Moieties in Heterocyclic Chemistry

The imidazole ring and the benzonitrile group are two functional moieties that individually play crucial roles in the landscape of organic and medicinal chemistry.

The imidazole ring is a five-membered aromatic heterocycle containing two non-adjacent nitrogen atoms. ontosight.ai Its significance stems from several key characteristics:

Biological Prevalence: The imidazole core is a fundamental component of essential biomolecules, including the amino acid histidine, histamine, and nucleic acids. nih.gov

Pharmacological Activity: Its electron-rich nature allows it to bind effectively with a wide range of enzymes and receptors, making it a privileged scaffold in drug discovery. nih.govresearchgate.net Imidazole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. jchemrev.commdpi.com

Synthetic Versatility: The imidazole ring can be readily functionalized, allowing for the synthesis of a diverse library of derivatives. researchgate.net

The benzonitrile moiety, consisting of a benzene (B151609) ring attached to a nitrile (-CN) group, also contributes unique and valuable properties to a molecule:

Chemical Reactivity: The nitrile group is highly polar and can participate in various chemical transformations, serving as a precursor to amines, amides, carboxylic acids, and other functional groups. ontosight.ainih.gov

Structural Role: In medicinal chemistry, the benzonitrile group can influence a compound's lipophilicity and its ability to interact with biological targets. ontosight.ai

Industrial Applications: Benzonitrile and its derivatives are vital intermediates in the manufacturing of pharmaceuticals, dyes, agrochemicals, and other organic compounds. medcraveonline.com

The combination of these two moieties in a single scaffold creates a molecule with a rich potential for forming diverse molecular interactions and serving as a versatile building block in synthesis. ontosight.ai

Overview of Halogenated Benzonitrile Derivatives in Synthetic Strategies

Halogenated benzonitriles are a class of compounds that have found extensive use as intermediates in organic synthesis. The presence of a halogen atom, such as chlorine, on the benzene ring provides a reactive site for various synthetic transformations.

These derivatives are key precursors in the synthesis of more complex molecules through reactions such as:

Nucleophilic Aromatic Substitution: The halogen can be displaced by a variety of nucleophiles, allowing for the introduction of new functional groups.

Cross-Coupling Reactions: Halogenated arenes are common substrates for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the formation of carbon-carbon and carbon-heteroatom bonds.

The industrial production of chlorinated benzonitriles can be achieved through processes like the high-temperature, vapor-phase reaction of benzonitrile with chlorine. google.com The reactivity and versatility of these halogenated intermediates make them indispensable tools for constructing complex molecular frameworks for pharmaceuticals and other functional materials. tandfonline.com

Rationale for Investigating 2-Chloro-4-(imidazol-1-yl)benzonitrile as a Research Target

The specific structure of this compound makes it a compound of significant interest for synthetic and medicinal chemists. The rationale for its investigation is primarily based on its potential as a versatile intermediate or building block. chemicalbook.com The molecule combines the biologically relevant imidazole ring with a functionalized benzonitrile platform.

The key structural features that define its utility are:

An imidazole ring for potential biological interactions.

A benzonitrile group , which can be a key binding element or a synthetic handle for further derivatization.

A strategically placed chlorine atom , which acts as a reactive site for introducing further molecular complexity, likely through cross-coupling or substitution reactions.

Patents involving structurally similar compounds, such as 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile, highlight their role as intermediates in the synthesis of therapeutically active agents, particularly for conditions related to androgen receptors. google.com This suggests that this compound is likely investigated for its role in building larger, more complex molecules with potential pharmaceutical applications.

Scope and Objectives of Academic Inquiry Pertaining to the Chemical Compound

Academic and industrial inquiry into this compound is focused on its application as a synthetic intermediate. The primary objectives of research involving this compound include:

Development of Synthetic Routes: Devising efficient and scalable methods for the synthesis of the compound itself.

Exploration of Reactivity: Investigating the reactivity of the chloro and nitrile functionalities to build more complex molecular architectures.

Synthesis of Novel Compounds: Using this compound as a starting material for creating libraries of novel compounds for screening in drug discovery programs.

Structure-Activity Relationship (SAR) Studies: Incorporating the scaffold into larger molecules to probe how this specific structural unit influences biological activity.

The compound is not typically studied as an end-product but rather as a crucial stepping stone in multi-step synthetic pathways aimed at discovering new chemical entities with valuable properties.

Chemical and Physical Properties of this compound

Below is a table summarizing the key identifiers and properties of the compound.

| Property | Value |

| CAS Number | 1007318-66-2 |

| Molecular Formula | C₁₀H₆ClN₃ |

| Molecular Weight | 203.63 g/mol |

| Physical Form | Solid |

Data sourced from publicly available chemical databases. sigmaaldrich.comsigmaaldrich.com

Properties

IUPAC Name |

2-chloro-4-imidazol-1-ylbenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClN3/c11-10-5-9(2-1-8(10)6-12)14-4-3-13-7-14/h1-5,7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXCPWFQEGHGXEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C=CN=C2)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Crystallographic Characterization for Structural Elucidation

Vibrational Spectroscopy Analysis

Vibrational spectroscopy is essential for identifying the characteristic bonds and functional groups within a molecule by measuring the absorption or scattering of infrared radiation.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides a "fingerprint" of the molecule, with specific peaks corresponding to different functional groups. For 2-Chloro-4-(imidazol-1-yl)benzonitrile, characteristic absorption bands would be expected for the nitrile (C≡N) group, the aromatic C-H and C=C bonds of the benzene (B151609) and imidazole (B134444) rings, and the C-Cl bond. An analysis of the spectrum would confirm the presence of these key structural components.

Raman Spectroscopy for Vibrational Mode Assignment

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly useful for identifying non-polar bonds and symmetric vibrations. A Raman spectrum of the title compound would help in assigning specific vibrational modes, especially for the aromatic rings and the nitrile group, providing a more complete picture of the molecule's vibrational framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for determining the detailed structure of an organic molecule in solution. It provides information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. The spectrum of this compound would show distinct signals for each unique proton on the benzonitrile (B105546) and imidazole rings. The chemical shift of each signal would indicate its electronic environment, while the splitting pattern (multiplicity) would reveal the number of adjacent protons, allowing for the mapping of proton-proton connectivities.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton

¹³C NMR spectroscopy probes the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the spectrum. The chemical shifts would provide information about the hybridization and electronic environment of each carbon, confirming the structure of the benzene and imidazole rings, as well as the presence of the nitrile carbon.

Two-Dimensional NMR Techniques (e.g., COSY, NOESY)

Two-dimensional NMR techniques are used to resolve complex spectra and establish correlations between different nuclei.

Correlation Spectroscopy (COSY): A COSY experiment would reveal correlations between protons that are coupled to each other (typically through two or three bonds). This would definitively establish the connectivity of protons within the benzonitrile and imidazole rings.

Nuclear Overhauser Effect Spectroscopy (NOESY): A NOESY experiment identifies protons that are close to each other in space, regardless of whether they are bonded. This technique is crucial for determining the three-dimensional conformation of the molecule, such as the relative orientation of the imidazole and benzonitrile rings.

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a critical analytical technique for determining the molecular weight and structural features of this compound. The compound has a molecular formula of C10H6ClN3 and a molecular weight of approximately 203.63 g/mol . bldpharm.comnih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly suited for polar molecules like this compound, allowing for the determination of its molecular weight with high precision. In positive ion mode, the compound is expected to be readily protonated, yielding a prominent pseudomolecular ion [M+H]+. The exact mass of the compound is 203.0250 Da, which would be a key identifier in high-resolution mass spectrometry. nih.gov

Studies on structurally related imidazole derivatives have utilized ESI-MS/MS to investigate fragmentation pathways. scispace.com A similar approach for this compound would involve collision-induced dissociation (CID) of the parent ion to produce characteristic fragment ions, providing valuable information for its structural confirmation.

Table 1: Expected ESI-MS Data for this compound

| Ion | Formula | Expected m/z (Monoisotopic) |

|---|---|---|

| [M]+ | [C10H6ClN3]+ | 203.0250 |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like this compound, GC-MS analysis would involve electron impact (EI) ionization, which typically results in more extensive fragmentation than ESI. This fragmentation is highly reproducible and creates a characteristic "fingerprint" spectrum.

While specific experimental fragmentation data for this compound is not publicly available, theoretical fragmentation patterns can be predicted based on its structure. Likely fragmentation pathways would include the loss of a chlorine atom (Cl•), cleavage of the cyano group (CN•), or fragmentation of the imidazole ring. These patterns are instrumental in confirming the identity of the molecule and distinguishing it from its isomers.

Single Crystal X-ray Diffraction for Solid-State Structure

Single crystal X-ray diffraction is the most powerful technique for unambiguously determining the three-dimensional atomic arrangement of a compound in its solid state. This method provides precise information on bond lengths, bond angles, and the spatial relationship between molecules.

Crystal Data and Space Group Determination

While a crystal structure for this compound has not been reported in the Cambridge Structural Database, analysis of closely related structures provides insight into the type of data that would be obtained. For instance, the crystal structures of similar aromatic nitrile and imidazole-containing compounds have been resolved in various crystal systems. analis.com.mynih.gov

For example, 2-amino-4-chlorobenzonitrile (B1265954) crystallizes in the triclinic system with a P-1 space group. analis.com.my Another related compound, 2-Chloro-4-nitro-1H-imidazole, was found to crystallize in the monoclinic system with a P21/c space group. nih.govresearchgate.net The determination of these parameters—unit cell dimensions (a, b, c, α, β, γ), crystal system, and space group—is the foundational step in a complete structural analysis.

Table 2: Illustrative Crystal Data from Related Compounds

| Parameter | 2-amino-4-chlorobenzonitrile analis.com.my | 2-Chloro-4-nitro-1H-imidazole nih.gov |

|---|---|---|

| Crystal System | Triclinic | Monoclinic |

| Space Group | P-1 | P21/c |

| a (Å) | 3.8924 (9) | 5.905 (2) |

| b (Å) | 6.7886 (15) | 10.033 (4) |

| c (Å) | 13.838 (3) | 9.150 (3) |

| α (°) | 77.559 (16) | 90 |

| β (°) | 88.898 (17) | 105.180 (8) |

| γ (°) | 83.021 (17) | 90 |

| Volume (ų) | 352.53 (14) | 523.2 (3) |

| Z | 2 | 4 |

Molecular Conformation and Intermolecular Interactions

The molecular conformation of this compound would be defined by the relative orientation of the benzonitrile and imidazole rings. It is expected that the two aromatic rings would be nearly coplanar to allow for maximum electronic conjugation, although a slight dihedral angle between the ring planes is likely. In a related structure, 4-(1H-benzo[d]imidazol-2-yl)benzonitrile, the dihedral angle between the benzimidazole (B57391) and phenyl rings is only 3.87 (3)°. nih.gov The orientation of the substituent groups on the benzene ring would also be precisely determined.

In the solid state, molecules of this compound would be held together by a network of intermolecular interactions. Although the molecule lacks strong hydrogen bond donors like O-H or N-H groups, it can participate in weaker hydrogen bonds. The nitrogen atoms of the imidazole ring and the nitrile group are potential hydrogen bond acceptors.

Weak C-H···N hydrogen bonds are expected to be a dominant feature in the crystal packing, linking molecules into chains or more complex three-dimensional networks. nih.gov Similar structures, such as 4-(1H-Benzimidazol-2-yl)benzonitrile, exhibit intermolecular N—H···N hydrogen bonding that links molecules into zig-zag chains. nih.gov Other potential interactions could include C-H···Cl bonds and C-H···π interactions, which would further stabilize the crystal lattice. nih.govresearchgate.net The comprehensive analysis of these non-covalent interactions is crucial for understanding the supramolecular chemistry of the compound.

π-Stacking and Van der Waals Interactions

A complete analysis of the crystal packing of this compound would require single-crystal X-ray diffraction data, which is not currently available in the public domain. This data would reveal the precise arrangement of molecules in the crystal lattice and allow for the detailed characterization of intermolecular forces.

In addition to π-stacking, various Van der Waals forces, including dipole-dipole interactions (arising from the polar C-Cl and C≡N bonds) and London dispersion forces, would contribute to the cohesive energy of the crystal lattice. A quantitative analysis of these forces is contingent on the availability of crystallographic data.

Hirshfeld Surface Analysis for Noncovalent Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. This analysis is performed on crystallographic information files (CIFs) generated from X-ray diffraction experiments. As no such data has been published for this compound, a Hirshfeld surface analysis cannot be conducted.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (DFT) for Molecular and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed for its favorable balance between accuracy and computational cost. Calculations are typically performed using a specific functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to provide a detailed description of the molecule's properties.

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process systematically alters the bond lengths, bond angles, and dihedral angles to find the configuration with the lowest potential energy. For 2-Chloro-4-(imidazol-1-yl)benzonitrile, a key aspect of this analysis is the dihedral angle between the benzonitrile (B105546) ring and the imidazole (B134444) ring.

Conformational analysis, often performed through a Potential Energy Surface (PES) scan, involves rotating the imidazole ring relative to the benzonitrile ring to identify the most stable conformer. Studies on similar bi-aryl heterocyclic systems suggest that the planar or near-planar conformation is often the most stable due to favorable π-conjugation between the two ring systems, although steric hindrance can cause slight twisting. The optimized geometry provides the foundation for all subsequent calculations.

Table 1: Illustrative Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Length | C≡N | ~1.15 Å |

| C-Cl | ~1.74 Å | |

| C-N (Benzene-Imidazole) | ~1.40 Å | |

| Bond Angle | C-C-C (Benzene) | ~120° |

| C-N-C (Imidazole) | ~108° | |

| Dihedral Angle | C-C-N-C (Benzene-Imidazole) | ~0-20° |

Note: These values are representative and would be precisely determined through DFT calculations.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the electron donor, while the LUMO is the electron acceptor. The energy difference between them, the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole ring and the benzene (B151609) ring, which are areas susceptible to electrophilic attack. Conversely, the LUMO is likely concentrated around the electron-withdrawing nitrile group (-CN) and the chloro-substituted carbon, indicating sites for nucleophilic attack. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability.

Table 2: Representative Frontier Molecular Orbital Energies

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.5 to -7.5 | Highest energy electrons, indicates nucleophilicity |

| LUMO | -1.5 to -2.5 | Lowest energy for accepting electrons, indicates electrophilicity |

| Energy Gap (ΔE) | 4.0 to 6.0 | Indicator of chemical reactivity and stability |

Note: Values are typical for similar aromatic heterocyclic compounds.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. It helps identify regions that are rich or deficient in electrons, which is essential for predicting how the molecule will interact with other charged species.

In the MEP map of this compound, distinct regions of electrostatic potential can be identified:

Negative Potential (Red/Yellow): These areas have a high electron density and are prone to electrophilic attack. They are expected to be localized around the nitrogen atom of the nitrile group and the nitrogen atoms of the imidazole ring due to their lone pairs of electrons.

Positive Potential (Blue): These regions are electron-deficient and susceptible to nucleophilic attack. Positive potential is typically found around the hydrogen atoms attached to the rings.

Neutral Potential (Green): Indicates areas with balanced electrostatic charge, often the carbon backbone of the aromatic rings.

The MEP map provides a clear picture of the molecule's reactive sites.

Natural Bond Orbital (NBO) analysis examines the interactions between filled donor orbitals and empty acceptor orbitals within the molecule. This analysis provides insight into intramolecular charge transfer, hyperconjugation, and delocalization, which all contribute to molecular stability.

For this compound, significant stabilizing interactions would be expected from:

The delocalization of π-electrons across both the benzonitrile and imidazole rings.

Interactions between the lone pair orbitals of the nitrogen atoms (donor) and the antibonding π* orbitals of the aromatic rings (acceptor).

Hyperconjugative interactions involving the lone pairs of the chlorine atom and the adjacent π-system.

Population analysis methods, such as Mulliken or Natural Population Analysis (NPA), assign partial charges to each atom in the molecule. This helps to quantify the electron distribution and identify electronegative and electropositive centers.

In this compound, the analysis would likely show:

Significant negative charges on the nitrogen atoms (especially the nitrile nitrogen) and the chlorine atom, consistent with their high electronegativity.

Positive charges on the carbon atom of the nitrile group and the carbon atom bonded to the chlorine.

Hydrogen atoms would carry a partial positive charge.

While Mulliken charges are widely used, they can be sensitive to the basis set chosen. NPA is often considered more robust. This atomic charge data is valuable for understanding the molecule's dipole moment and electrostatic interactions.

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic frequencies of the normal modes of vibration at the optimized geometry, a theoretical spectrum can be generated.

For this compound, key vibrational modes would include:

C≡N stretch: A strong, characteristic band typically appearing around 2220-2240 cm-1.

C-Cl stretch: A band in the lower frequency region, usually between 700-800 cm-1.

Aromatic C-H stretch: Multiple bands typically above 3000 cm-1.

Ring stretching modes: Vibrations from the benzene and imidazole rings in the 1400-1600 cm-1 region.

Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data from techniques like FTIR and FT-Raman spectroscopy.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Electronic Absorption Spectra Prediction (TDDFT)

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to predict the electronic absorption spectra of molecules. This technique calculates the excitation energies, which correspond to the wavelengths of light a molecule absorbs, and the oscillator strengths, which relate to the intensity of the absorption bands.

For compounds analogous to this compound, such as other phenylimidazole derivatives, TD-DFT calculations are typically performed to simulate their UV-Vis spectra. acs.org These simulations help identify the principal electronic transitions, often from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). The calculated spectra are then compared with experimental data to validate the computational model. nih.gov To account for the influence of different environments, the Polarizable Continuum Model (PCM) is often employed to simulate solvent effects on the electronic transitions. acs.org This approach provides a more accurate prediction of how the molecule will behave in a solution, which is crucial for many practical applications.

Studies of Tautomeric Equilibria and Relative Stabilities

Tautomerism, the interconversion between structural isomers, is a well-documented phenomenon in imidazole-containing compounds. mdpi.com For an unsymmetrically substituted imidazole ring like the one in this compound, proton tautomerism can lead to the existence of different forms in equilibrium. Due to rapid interconversion, these tautomeric pairs are often inseparable experimentally. mdpi.com

Computational studies using Density Functional Theory (DFT) are essential for investigating the tautomeric equilibria of such molecules. mdpi.compurkh.com These calculations can determine the optimized geometries of all possible tautomers and their relative stabilities by comparing their total energies. Studies on related 2-phenylimidazoles have shown that energy differences between tautomers can be small, suggesting that multiple forms can coexist in solution at room temperature. mdpi.com The choice of solvent can significantly influence the equilibrium; calculations performed for both the gas phase and in solution (using models like PCM) reveal the role of intermolecular interactions in stabilizing specific tautomers. mdpi.comnih.gov For systems capable of forming strong intermolecular hydrogen bonds, the inclusion of explicit solvent molecules in the computational model is often necessary to accurately reproduce experimental observations. nih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with the surrounding environment.

MD simulations are employed to explore the conformational landscape of molecules like this compound in solution. These simulations can reveal the flexibility of the molecule, identifying the most stable conformations and the energy barriers between them. For imidazole derivatives, MD simulations have been used to predict their reactive properties and assess the stability of ligand-protein complexes when docked into a biological target. researchgate.netpensoft.net By tracking the trajectory of the molecule over nanoseconds, researchers can understand its dynamic behavior, which is critical for its function and interactions.

The solvent environment can have a profound impact on the structure, stability, and reactivity of a molecule. Computational studies model these effects using either implicit solvent models, like the aforementioned PCM, or explicit solvent models where individual solvent molecules are included in the simulation box. acs.orgnih.gov

Studies on related benzimidazole (B57391) derivatives have investigated the influence of solvents such as DMSO and DMF on molecular interactions. niscpr.res.in Experimental and computational work on other imidazole compounds has characterized how fundamental properties like density and viscosity change with the molecular structure and temperature. mdpi.comresearchgate.net These investigations are crucial for understanding how this compound would behave in different chemical environments, which is vital for designing applications in materials science or formulating it for biological studies.

Molecular Docking Studies for Biological Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

For compounds containing the imidazole scaffold, molecular docking has been extensively used to predict interactions with various biological targets. These studies help identify key binding interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the receptor's active site. The binding affinity, often expressed as a docking score or binding energy, is calculated to estimate the strength of the interaction. A lower binding energy generally indicates a more stable complex.

Interactive Table: Molecular Docking Studies of Imidazole Derivatives

| Compound Class | Biological Target | Key Interactions/Findings |

|---|---|---|

| Imidazole-phenothiazine hybrids | EGFR, VEGFR, PARP-2 (Cancer targets) | Interactions with key amino acids like GLY695, SER696, and hydrogen bonding with ASP831 were observed. nih.gov |

| Imidazol-pyrazole hybrids | EGFR (Cancer), FabH (Bacterial) | High activity against EGFR and FabH was rationalized through docking studies showing good binding affinity. asianpubs.org |

| Chloro-imidazole derivatives | APO-liver alcohol dehydrogenase | Docking suggested potential inhibitory activity against this enzyme. researchgate.net |

| Imidazole derivatives | Bacterial enzymes | Docking revealed interactions with various bacterial targets, suggesting antibacterial potential. ekb.eg |

These studies demonstrate the utility of molecular docking in generating hypotheses about the potential biological roles of this compound, guiding further experimental validation.

Analysis of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, such as that from a high-intensity laser. These materials are crucial for technologies like frequency conversion and optical switching. Organic molecules with donor-pi-acceptor architectures often exhibit significant NLO properties.

The NLO properties of molecules related to this compound have been investigated using computational methods, primarily DFT. These calculations are used to determine key NLO parameters, including the dipole moment (μ), linear polarizability (α), and first (β) and second (γ) hyperpolarizabilities. Higher values of these parameters typically indicate a stronger NLO response.

Computational studies on novel chloro-imidazole derivatives have shown that their NLO behavior can be superior to that of urea, a standard reference material. researchgate.net Research on triazole derivatives, which are structurally related nitrogen heterocycles, has demonstrated how different electron-donating and electron-withdrawing substituents can modulate the NLO response. nih.govnih.gov These theoretical predictions are essential for the rational design of new organic NLO materials and suggest that this compound could be a candidate for such applications.

Interactive Table: NLO Properties of Related Heterocyclic Compounds

| Compound Class | Key NLO Parameter | Computational Method | Finding |

|---|---|---|---|

| Chloro-dimethyl-phenyl-imidazole | First Hyperpolarizability (β) | DFT | The NLO behavior was found to be greater than that of the standard NLO material urea. researchgate.net |

Chemical Reactivity and Transformation Pathways

Reactions of the Nitrile Group

The nitrile (-C≡N) group in 2-Chloro-4-(imidazol-1-yl)benzonitrile is a versatile functional handle that can undergo several important transformations, including hydrolysis, reduction, and cycloaddition reactions.

Hydrolysis: The hydrolysis of the nitrile group can lead to the formation of either an amide or a carboxylic acid, depending on the reaction conditions. chemistrysteps.comoup.com Partial hydrolysis under controlled acidic or basic conditions can yield the corresponding 2-chloro-4-(imidazol-1-yl)benzamide. More vigorous conditions, such as prolonged heating in strong acid or base, will typically lead to the complete hydrolysis to 2-chloro-4-(imidazol-1-yl)benzoic acid. libretexts.orgebsco.com

Reduction: The nitrile group can be reduced to a primary amine, providing a route to benzylamine (B48309) derivatives. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation. chemistrysteps.com The resulting (2-chloro-4-(imidazol-1-yl)phenyl)methanamine is a valuable intermediate for the synthesis of more complex molecules. For instance, 2-chloro-4-nitrobenzonitrile (B1360291) has been reduced to the corresponding aniline (B41778) using reagents like stannous chloride. google.com

Cycloaddition: The nitrile group can participate in cycloaddition reactions, most notably with azides to form tetrazoles. This transformation, often catalyzed by metal salts such as zinc or copper, provides a facile route to a five-membered heterocyclic ring. beilstein-journals.orgbeilstein-journals.orgnih.govresearchgate.net This reaction is a powerful tool for introducing a tetrazole moiety, which is a common pharmacophore in medicinal chemistry.

Reactivity of the Imidazole (B134444) Nitrogen Atoms

The imidazole ring in this compound possesses two nitrogen atoms with distinct electronic properties. The N-1 nitrogen is already substituted with the benzonitrile (B105546) ring, while the N-3 nitrogen has a lone pair of electrons and is nucleophilic. acs.orgmdpi.com

Alkylation and Acylation: The N-3 nitrogen of the imidazole ring is susceptible to electrophilic attack, allowing for N-alkylation and N-acylation reactions. researchgate.net Alkylation can be achieved using various alkyl halides in the presence of a base. google.com This reaction leads to the formation of imidazolium (B1220033) salts, which can have applications as ionic liquids or catalysts. Similarly, acylation with acyl chlorides or anhydrides can introduce an acyl group onto the N-3 nitrogen, a strategy that has been used to protect this position or to introduce further functionality. acs.org

Substitution Reactions on the Benzonitrile Ring

The benzonitrile ring is substituted with a chlorine atom, an imidazole ring, and a nitrile group. These substituents influence the regioselectivity of further substitution reactions.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution by the electron-withdrawing nitrile group. libretexts.orglibretexts.org This allows for the displacement of the chloride by various nucleophiles, such as amines, alkoxides, and thiols, to introduce a wide range of substituents at this position. The reaction of chlorobenzonitriles with HMPA has been shown to result in the formation of N,N-dimethylanilines. tandfonline.comtandfonline.com

Metal-Catalyzed Transformations Involving Halogen and Nitrile Functionalities

The chloro and nitrile functionalities on the benzonitrile ring serve as excellent handles for a variety of metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov

Suzuki-Miyaura Coupling: The chlorine atom can be readily displaced in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with boronic acids or their esters. This allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 2-position of the benzonitrile ring.

Heck-Mizoroki Reaction: The chloro group can also participate in Heck-Mizoroki reactions, where it is coupled with alkenes in the presence of a palladium catalyst and a base. This reaction is a valuable method for the formation of new carbon-carbon double bonds.

Buchwald-Hartwig Amination: The chloro substituent can be replaced by various primary and secondary amines through the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This provides a direct route to N-aryl and N-heteroaryl aniline derivatives.

Sonogashira Coupling: The Sonogashira coupling reaction allows for the formation of a carbon-carbon triple bond by reacting the aryl chloride with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.

These metal-catalyzed transformations significantly enhance the synthetic utility of this compound, enabling the construction of complex molecular architectures.

Advanced Applications and Pharmacological Relevance Excluding Clinical Data

Role as a Synthetic Building Block in Complex Molecule Synthesis

The unique structural arrangement of 2-Chloro-4-(imidazol-1-yl)benzonitrile, featuring a chlorinated benzonitrile (B105546) scaffold linked to an imidazole (B134444) ring, makes it a valuable intermediate in the synthesis of more complex chemical entities. The presence of reactive sites—the chloro and nitrile groups, as well as the imidazole ring—allows for a variety of chemical modifications, rendering it a key component in the construction of novel molecules for diverse applications.

Precursor in Medicinal Chemistry Synthesis

In the realm of medicinal chemistry, the structural motif of this compound is recognized as a key precursor for the synthesis of therapeutic agents. The imidazole ring is a common feature in many pharmaceuticals due to its ability to engage in hydrogen bonding and coordinate with metal ions in biological systems. google.comgoogle.com The benzonitrile group, on the other hand, can serve as a crucial pharmacophore or be chemically transformed into other functional groups. researchgate.netmdpi.com

Notably, imidazole-based compounds have been investigated as inhibitors of p38 MAP kinase, a key enzyme involved in inflammatory responses. nih.govnih.govmdpi.com The general structure of this compound provides a foundational scaffold that can be elaborated upon to develop potent and selective kinase inhibitors. For instance, the high affinity p38 kinase inhibitor BIRB 796 (Doramapimod) incorporates a related pyrazole (B372694) structure, highlighting the importance of the substituted aromatic nitrile core in this class of inhibitors. tocris.com

Intermediate in Agrochemical Development

The imidazole moiety is a well-established component in a variety of agrochemicals, particularly fungicides. google.comnih.gov Imidazole-based fungicides are known to effectively protect crops from various fungal diseases. google.com While specific examples detailing the direct use of this compound in the synthesis of commercial agrochemicals are not extensively documented in publicly available literature, its structural components are relevant to this field. For example, chlorothalonil, a broad-spectrum fungicide, is a tetrachloroisophthalonitrile, indicating the utility of the chlorinated benzonitrile structure in creating effective agricultural products. wikipedia.org Patents have been filed for various imidazole derivatives for their use as agrochemical agents, underscoring the potential of this class of compounds in crop protection. google.com

Utility in Materials Science Applications

In the field of materials science, organic molecules with specific electronic and photophysical properties are in high demand for applications in electronic devices. Both imidazole and benzonitrile derivatives have been explored for their use in organic light-emitting diodes (OLEDs). researchgate.net These compounds can function as host materials or emitters in the emissive layer of OLED devices. The nitrile group is known for its electron-withdrawing properties, which can be beneficial for creating materials with desirable charge transport characteristics. researchgate.net The combination of the imidazole and benzonitrile moieties in this compound suggests its potential as a building block for the synthesis of novel organic electronic materials.

Medicinal Chemistry Applications and Biological Activities

Beyond its role as a synthetic intermediate, the core structure of this compound is associated with a range of biological activities. The imidazole ring is a known pharmacophore present in numerous approved drugs, contributing to their therapeutic effects. google.com

Antimicrobial Activity Profile (e.g., Antibacterial, Antifungal)

Imidazole derivatives are renowned for their broad-spectrum antimicrobial properties. google.comresearchgate.netnih.gov Many antifungal drugs, such as ketoconazole (B1673606) and miconazole, contain an imidazole ring, which is crucial for their mechanism of action that often involves the inhibition of ergosterol (B1671047) biosynthesis in fungal cell membranes. google.com Similarly, various substituted benzonitrile compounds have demonstrated significant antibacterial and antifungal activities. nih.gov

While specific antimicrobial data for this compound is not widely published, the general activity of related compounds suggests its potential in this area. For example, studies on other chloro-substituted benzimidazole (B57391) derivatives have shown potent antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The table below summarizes the antimicrobial activity of some representative imidazole and benzonitrile derivatives against various pathogens.

Table 1: Examples of Antimicrobial Activity of Related Imidazole and Benzonitrile Derivatives

| Compound Class | Microorganism | Activity Metric | Observed Value | Reference |

|---|---|---|---|---|

| Benzimidazole Derivative | Escherichia coli | MIC | 2 - 16 µg/mL | nih.gov |

| Benzimidazole Derivative | Staphylococcus aureus (MRSA) | MIC | 2 - 16 µg/mL | nih.gov |

| Benzimidazole Derivative | Candida albicans | MIC | 8 - 16 µg/mL | nih.gov |

| Benzonitrile Derivative | Botrytis fabae | MIC | 6.25 µg/mL | nih.gov |

| Salicylamide Derivative | Staphylococcus aureus (MRSA) | MBC | 1 - 16 µg/mL | nih.gov |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Antitumor/Anticancer Activity Potential

The imidazole scaffold is a key structural feature in several anticancer agents. nih.govnih.gov These compounds can exert their effects through various mechanisms, including the inhibition of enzymes crucial for cancer cell proliferation and survival. nih.gov Benzimidazole derivatives have also been extensively investigated for their cytotoxic effects against a wide range of human cancer cell lines. nih.govwaocp.org A patent has been filed for the application of certain benzonitrile compounds in the preparation of antitumor drugs, with activity noted against cell lines such as human lung cancer A549 and human leukemia HL-60. mdpi.com

While direct anticancer activity data for this compound is limited in the public domain, the known activities of related compounds suggest that it could serve as a lead structure for the development of novel anticancer agents. The table below presents the cytotoxic activity of some related imidazole and benzimidazole compounds against various cancer cell lines.

Table 2: Examples of Anticancer Activity of Related Imidazole and Benzimidazole Derivatives

| Compound Class | Cancer Cell Line | Activity Metric | Observed Value | Reference |

|---|---|---|---|---|

| Benzimidazole Derivative | MCF-7 (Breast Cancer) | IC50 | 8.86 ± 1.10 µg/mL | waocp.org |

| Benzimidazole Derivative | HCT-116 (Colon Cancer) | IC50 | 16.2 ± 3.85 µg/mL | waocp.org |

| Imidazolyl Benzamide Derivative | A549 (Lung Cancer) | Increased cytotoxicity with increasing concentration | nih.gov | |

| Benzimidazole Derivative | Various (5 cell lines) | IC50 | 1.84 - 10.28 µg/mL | nih.gov |

| Imidazo[1,2-b] google.comnih.govnih.govtriazolone Derivative | Various (60 cell lines) | Significant inhibition at 10⁻⁵ M | researchgate.net |

IC50: Half-maximal inhibitory concentration

Anti-inflammatory and Analgesic Properties

Derivatives of benzimidazole have demonstrated notable anti-inflammatory and analgesic activities. These compounds are known to target key enzymes in the inflammatory cascade. For instance, certain benzimidazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial for the production of prostaglandins, mediators of pain and inflammation. The mechanism often involves the inhibition of both COX-1 and COX-2 isoforms.

While direct studies on this compound are not available, the presence of the imidazole ring is significant. Imidazole derivatives have been investigated for their potential to modulate inflammatory pathways. The structural features of this compound could theoretically allow it to interact with the active sites of inflammatory enzymes, potentially leading to a reduction in inflammation and pain. Further research, including in vitro and in vivo studies, would be necessary to confirm and characterize these potential properties.

Antiviral Properties

The imidazole core is a key component in various antiviral agents. Although specific antiviral screening data for this compound is not documented, related heterocyclic compounds have shown promise. For example, some benzimidazole derivatives have been reported to exhibit activity against a range of viruses by interfering with viral replication processes. The specific substitutions on the benzonitrile and imidazole rings can significantly influence the antiviral spectrum and potency. The chloro and cyano groups on the benzene (B151609) ring of this compound could play a role in its potential interaction with viral proteins or enzymes, but this remains speculative without direct experimental evidence.

Enzyme Inhibition Studies (e.g., Kinase Inhibition)

The benzimidazole scaffold is a common feature in many kinase inhibitors. Kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in diseases such as cancer. Several benzimidazole-based compounds have been developed as potent inhibitors of various kinases, including tyrosine kinases. The planar nature of the benzimidazole ring allows it to fit into the ATP-binding pocket of kinases, thereby blocking their activity.

Given this precedent, this compound could be a candidate for investigation as a kinase inhibitor. The specific arrangement of its atoms may allow for favorable interactions within the active site of certain kinases. Computational docking studies and in vitro kinase inhibition assays would be essential first steps to explore this potential.

Antioxidant Properties

Some imidazole and benzimidazole derivatives have been reported to possess antioxidant properties. They can act as free radical scavengers, donating a hydrogen atom to neutralize reactive oxygen species (ROS), or by chelating metal ions that catalyze oxidative reactions. The electronic nature of the substituents on the heterocyclic and aromatic rings influences the antioxidant capacity. While there is no direct evidence for the antioxidant activity of this compound, its chemical structure suggests that it could be evaluated in standard antioxidant assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, to determine its potential in this area.

Applications in Other Chemical Fields (e.g., Dyes, Corrosion Inhibitors, Disinfectants)

Beyond pharmacology, the structural features of this compound suggest potential applications in materials science and industrial chemistry.

Corrosion Inhibitors: Imidazole and its derivatives are well-known corrosion inhibitors for various metals and alloys, particularly steel. These molecules can adsorb onto the metal surface, forming a protective film that prevents contact with corrosive agents. The nitrogen atoms in the imidazole ring play a crucial role in this adsorption process by coordinating with the metal atoms. The aromatic system can also contribute to the protective layer through pi-electron interactions. Therefore, this compound could potentially be an effective corrosion inhibitor, though experimental validation is needed.

Dyes: While not a typical chromophore, the benzonitrile and imidazole rings could be modified to create azo dyes or other colored compounds. The presence of the nitrile and chloro groups offers sites for further chemical reactions to develop novel dye structures.

Disinfectants: Certain heterocyclic compounds containing nitrogen have antimicrobial properties. The potential for this compound to act as a disinfectant would depend on its ability to disrupt the cell walls or metabolic processes of microorganisms. This would require specific screening against various bacteria and fungi.

Future Perspectives and Emerging Research Directions

Exploration of Novel Synthetic Routes with Enhanced Sustainability

The future synthesis of 2-Chloro-4-(imidazol-1-yl)benzonitrile is expected to pivot towards greener and more sustainable chemical practices. researchgate.netejcmpr.com Current synthetic strategies, while effective, may rely on harsh reaction conditions, toxic catalysts, or generate significant chemical waste. Future research will likely focus on the development of synthetic pathways that align with the principles of green chemistry.

One promising direction is the use of heterogeneous catalysts, which can be easily recovered and reused, thereby minimizing waste and cost. biomedres.usbiomedres.us For instance, the palladium-catalyzed N-arylation of imidazole (B134444) with 2-chloro-4-fluorobenzonitrile (B42565) could be optimized using supported palladium nanoparticles. biomedres.usbiomedres.us Additionally, the exploration of alternative, eco-friendly solvent systems, such as water or ionic liquids, is a key area of interest. rsc.org Microwave-assisted and ultrasound-assisted organic synthesis are other green techniques that could offer significant advantages, including reduced reaction times, lower energy consumption, and often, higher yields. researchgate.netnih.gov The development of one-pot synthesis procedures, where multiple reaction steps are carried out in a single reaction vessel, would further enhance the efficiency and sustainability of producing this compound and its derivatives.

| Green Chemistry Approach | Potential Advantages | Relevant Precedents |

| Heterogeneous Catalysis | Catalyst reusability, reduced metal contamination | Palladium nanoparticles for N-arylation biomedres.usbiomedres.us |

| Alternative Solvents | Reduced environmental impact, improved safety | Water, ionic liquids in nitrile and imidazole synthesis rsc.org |

| Energy-Efficient Methods | Faster reactions, lower energy consumption | Microwave and ultrasound-assisted synthesis of imidazoles researchgate.netnih.gov |

| One-Pot Synthesis | Increased efficiency, less waste | Multi-component reactions for heterocyclic compounds |

Advanced Computational Design for Property Prediction and Lead Optimization

Computational chemistry is set to play a pivotal role in guiding the future research of this compound. Through the use of advanced computational models, researchers can predict the physicochemical and biological properties of this compound and its derivatives, thereby accelerating the process of drug discovery and materials science. nih.govresearchgate.netuniroma1.it

Quantitative Structure-Activity Relationship (QSAR) studies will be instrumental in correlating the structural features of this compound derivatives with their biological activities. researchgate.netnih.gov By developing robust QSAR models, it will be possible to predict the potency of new, unsynthesized analogs, allowing for the prioritization of synthetic efforts on the most promising candidates. Molecular docking simulations will provide insights into the potential binding modes of this compound with various biological targets, such as enzymes and receptors. researchgate.netarabjchem.orgresearchgate.netnih.govnitk.ac.in This information is crucial for understanding its mechanism of action and for designing derivatives with improved binding affinity and selectivity. Furthermore, in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties will be essential for the early identification of compounds with favorable pharmacokinetic and safety profiles, reducing the likelihood of late-stage failures in drug development. nih.govresearchgate.netuniroma1.ithealthinformaticsjournal.com

Development of Targeted Chemical Modifications for Specific Research Applications

The structural scaffold of this compound offers multiple sites for targeted chemical modifications, enabling the synthesis of a diverse library of derivatives with tailored properties for specific research applications. nih.govresearchgate.netresearchgate.net Future research will likely focus on the strategic functionalization of both the benzonitrile (B105546) and imidazole rings to modulate the compound's biological activity, selectivity, and physicochemical characteristics.

Modification of the imidazole ring, for instance by introducing substituents at the C2, C4, or C5 positions, could significantly impact its interaction with biological targets. nih.govresearchgate.net Similarly, substitution or replacement of the chlorine atom on the benzonitrile ring could be explored to enhance potency or alter the pharmacokinetic profile. psu.edursc.orgresearchgate.net The nitrile group itself is a key pharmacophore and can be involved in crucial interactions with target proteins. nih.gov Bioisosteric replacement of the imidazole or nitrile functionalities with other chemical groups that have similar steric and electronic properties is another avenue for optimizing the compound's drug-like properties. researchgate.net

| Modification Strategy | Potential Outcome |

| Imidazole Ring Functionalization | Altered target binding and selectivity |

| Benzonitrile Ring Substitution | Enhanced potency and modified pharmacokinetics |

| Nitrile Group Modification | Modulated target interactions |

| Bioisosteric Replacement | Improved drug-like properties |

Integration of the Compound into Supramolecular Assemblies

The unique electronic and structural features of this compound make it an attractive building block for the construction of novel supramolecular assemblies. The nitrogen atoms of the imidazole ring can act as ligands for metal ions, paving the way for the design of metal-organic frameworks (MOFs). rsc.orgrsc.orgacs.orgmdpi.comresearchgate.net These crystalline materials have potential applications in gas storage, catalysis, and sensing.

The presence of a halogen atom also opens up the possibility of forming halogen bonds, which are directional non-covalent interactions that can be used to control the self-assembly of molecules in the solid state. mdpi.comnih.govacs.orgnih.gov The aromatic rings can participate in π-π stacking interactions, further directing the formation of well-ordered supramolecular structures. The ability to form these diverse non-covalent interactions suggests that this compound could be a valuable component in the development of new functional materials with tailored optical, electronic, or porous properties.

Unveiling Additional Biological Target Interactions Through Advanced Screening Platforms

While the structural motifs of this compound suggest potential interactions with certain classes of biological targets, its full biological activity profile remains to be explored. Advanced screening platforms will be crucial in uncovering novel biological targets and mechanisms of action for this compound.

High-throughput screening (HTS) of large and diverse compound libraries against a wide range of biological assays can rapidly identify potential therapeutic areas for this compound and its derivatives. nih.govmesoscale.comnih.govwiley.comresearchgate.net Given that the benzonitrile scaffold is present in many kinase inhibitors, screening against a panel of kinases is a logical starting point. nih.govnih.govwiley.comresearchgate.net Phenotypic screening, which assesses the effect of a compound on cell morphology or function, offers an unbiased approach to discovering novel biological activities without a preconceived target. Once a bioactive derivative is identified, target deconvolution techniques, such as affinity chromatography and mass spectrometry-based proteomics, can be employed to identify its specific molecular target(s). criver.comresearchgate.netyoutube.com This comprehensive approach will be essential for fully understanding the therapeutic potential of the this compound scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.